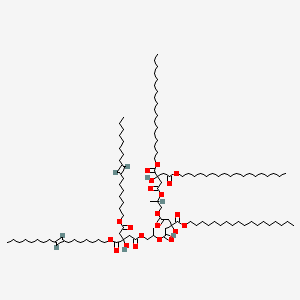
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate is a complex organic compound with a long and intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the heptadec-8-enyl and octadecyl precursors, which are then subjected to esterification and hydroxylation reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for monitoring the reaction progress and verifying the structure of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce primary or secondary alcohols.
Scientific Research Applications
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups
Properties
CAS No. |
85049-94-1 |
|---|---|
Molecular Formula |
C112H204O21 |
Molecular Weight |
1886.8 g/mol |
IUPAC Name |
1-O,2-O-bis[(E)-heptadec-8-enyl] 3-O-[2-[3-hydroxy-5-[2-(3-hydroxy-5-octadecoxy-3-octadecoxycarbonyl-5-oxopentanoyl)oxypropoxy]-3-octadecoxycarbonyl-5-oxopentanoyl]oxypropyl] 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C112H204O21/c1-8-13-18-23-28-33-38-43-48-53-57-62-67-72-77-82-87-126-102(114)92-111(123,108(120)128-89-84-79-74-69-64-59-54-49-44-39-34-29-24-19-14-9-2)95-105(117)132-100(7)98-131-104(116)94-112(124,109(121)129-90-85-80-75-70-65-60-55-50-45-40-35-30-25-20-15-10-3)96-106(118)133-99(6)97-130-103(115)93-110(122,107(119)127-88-83-78-73-68-63-58-52-47-42-37-32-27-22-17-12-5)91-101(113)125-86-81-76-71-66-61-56-51-46-41-36-31-26-21-16-11-4/h46-47,51-52,99-100,122-124H,8-45,48-50,53-98H2,1-7H3/b51-46+,52-47+ |
InChI Key |
DSLLWPUAZZASBV-CIMUWSJMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OCCCCCCC/C=C/CCCCCCCC)(C(=O)OCCCCCCC/C=C/CCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OCCCCCCCC=CCCCCCCCC)(C(=O)OCCCCCCCC=CCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


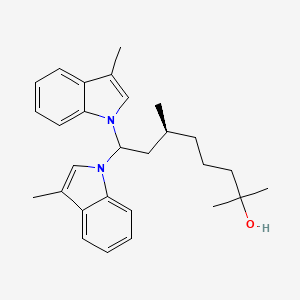
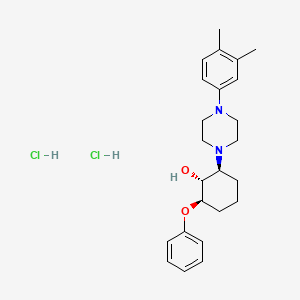
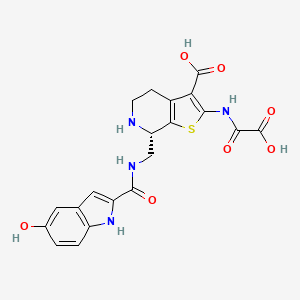
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
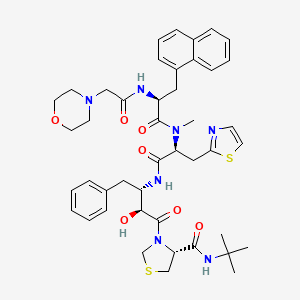
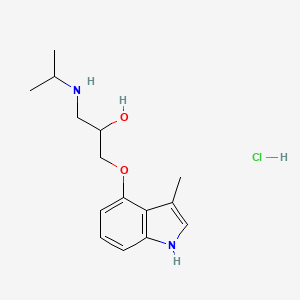
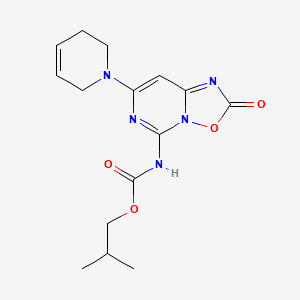
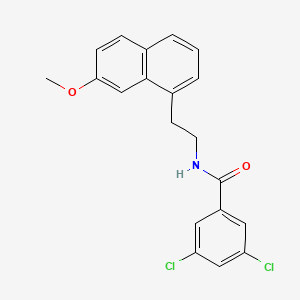
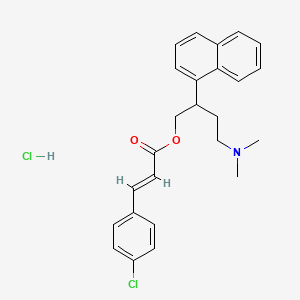
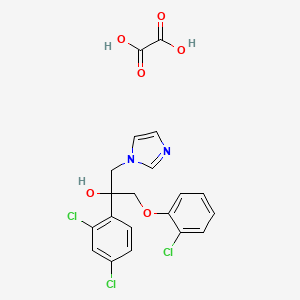
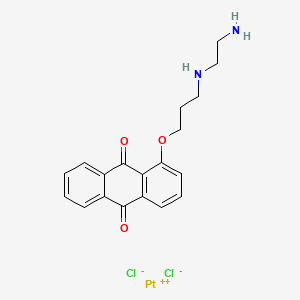
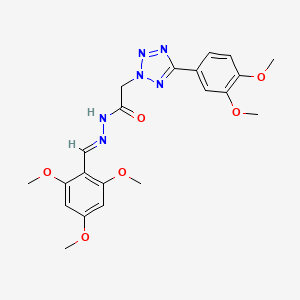
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)

